molecular formula C8H8FNO3 B13419345 2-Fluoro-1-(4-nitrophenyl)ethan-1-ol CAS No. 40733-89-9

2-Fluoro-1-(4-nitrophenyl)ethan-1-ol

Cat. No.: B13419345
CAS No.: 40733-89-9
M. Wt: 185.15 g/mol
InChI Key: ALYBAZKHBOZEHB-UHFFFAOYSA-N
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Description

2-Fluoro-1-(4-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of a fluorine atom, a nitro group, and a hydroxyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(4-nitrophenyl)ethan-1-ol typically involves the reaction of 4-nitrobenzaldehyde with a fluorinating agent followed by reduction. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(4-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Fluoro-1-(4-nitrophenyl)ethanone.

    Reduction: Formation of 2-Fluoro-1-(4-aminophenyl)ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-1-(4-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(4-nitrophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-(4-nitrophenyl)ethan-1-one
  • 2-(2-Fluoro-4-nitrophenyl)ethan-1-ol
  • 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

Uniqueness

2-Fluoro-1-(4-nitrophenyl)ethan-1-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties

Properties

CAS No.

40733-89-9

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

2-fluoro-1-(4-nitrophenyl)ethanol

InChI

InChI=1S/C8H8FNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5H2

InChI Key

ALYBAZKHBOZEHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CF)O)[N+](=O)[O-]

Origin of Product

United States

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